

5-Bromoquinolin-6-ol chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromoquinolin-6-ol**

Cat. No.: **B180085**

[Get Quote](#)

An In-depth Technical Guide to 5-Bromoquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Bromoquinolin-6-ol**, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited, this document extrapolates from the known chemistry of related bromoquinolines and hydroxyquinolines to present its chemical structure, CAS number, postulated synthetic routes, predicted physicochemical properties, and potential applications in drug development. This guide also includes representative experimental protocols and conceptual diagrams to aid researchers in their investigations of this and similar molecules.

Chemical Structure and Identification

5-Bromoquinolin-6-ol is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. In this specific isomer, a bromine atom is substituted at the 5-position and a hydroxyl group is at the 6-position of the quinoline ring system.

CAS Number: 115581-09-4[1]

Molecular Formula: C₉H₆BrNO[1]

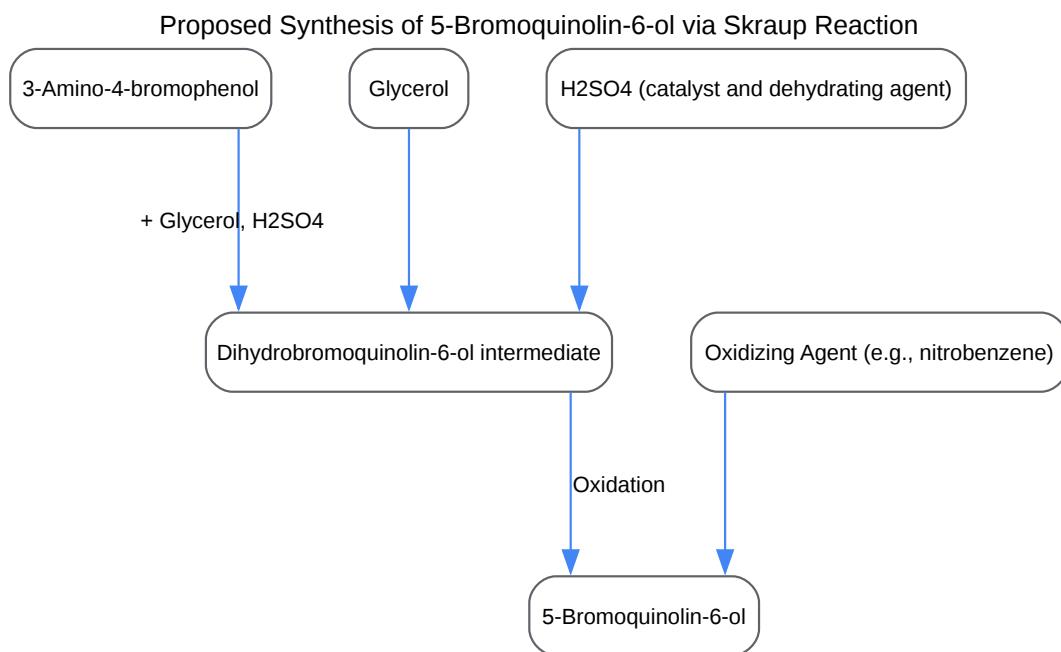
IUPAC Name: **5-bromoquinolin-6-ol**[1]

Synonyms: 5-Bromo-6-quinolinol, 5-Bromo-6-hydroxyquinoline[1]

Caption: Chemical structure of **5-Bromoquinolin-6-ol**.

Physicochemical Properties

Detailed experimental data for **5-Bromoquinolin-6-ol** is not readily available in the literature.


The following table summarizes key physicochemical properties, with some values being predicted based on its structure and comparison with related compounds like 6-hydroxyquinoline.

Property	Value	Source
Molecular Weight	224.05 g/mol	Calculated
Appearance	Predicted to be a solid at room temperature	Inferred
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted to be soluble in organic solvents like ethanol and DMSO, and sparingly soluble in water.	Inferred[2]
pKa	Not available	-

Synthesis

A specific, documented synthesis for **5-Bromoquinolin-6-ol** is not widely reported. However, a plausible synthetic route can be proposed based on established methods for quinoline synthesis, such as the Skraup synthesis.

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of **5-Bromoquinolin-6-ol**, a suitable starting material would be 3-amino-4-bromophenol.

[Click to download full resolution via product page](#)

Caption: A proposed synthetic workflow for **5-Bromoquinolin-6-ol**.

An alternative approach could involve the synthesis of 6-hydroxyquinoline first, followed by regioselective bromination at the 5-position. The synthesis of 6-hydroxyquinoline can be achieved through methods like the demethylation of 6-methoxyquinoline.^[3]

Potential Applications in Drug Development

While the biological activity of **5-Bromoquinolin-6-ol** has not been extensively studied, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of

quinoline exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Halogen atoms can also participate in halogen bonding, which can influence drug-target interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to binding with biological targets.

Given these structural features, **5-Bromoquinolin-6-ol** could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it could be a precursor for compounds targeting kinases, topoisomerases, or other enzymes implicated in cancer and infectious diseases.

Representative Experimental Protocols

Due to the lack of specific experimental data for **5-Bromoquinolin-6-ol**, this section provides a general protocol for a common assay used to evaluate the potential anticancer activity of quinoline derivatives: the MTT assay for cell viability. This protocol is intended to be a representative example.

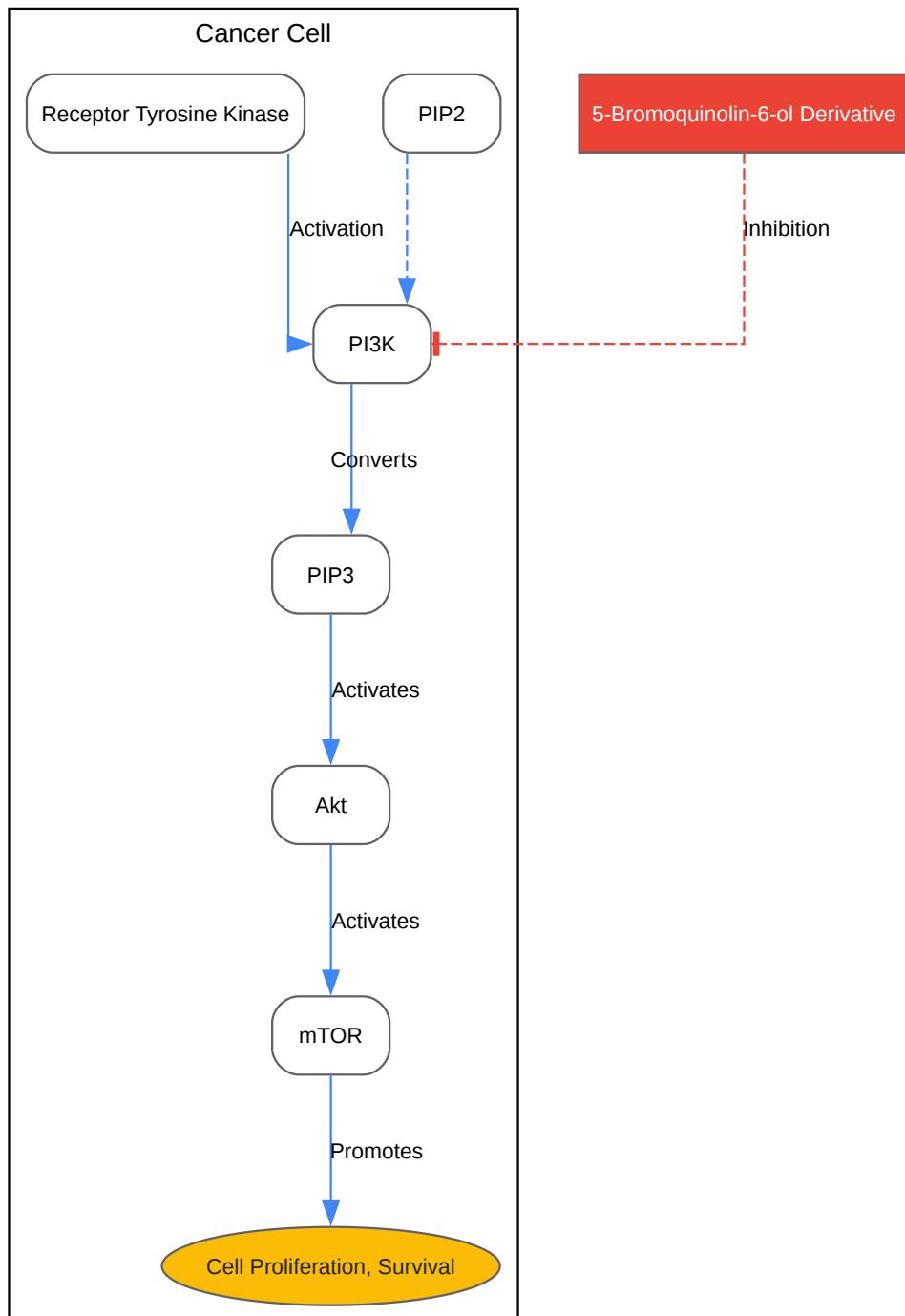
MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a test compound (e.g., a derivative of **5-Bromoquinolin-6-ol**) on a cancer cell line.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well cell culture plates
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader


Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conceptual Signaling Pathway

Quinoline derivatives have been shown to target various signaling pathways involved in cancer cell proliferation and survival. A hypothetical signaling pathway that could be modulated by a derivative of **5-Bromoquinolin-6-ol** is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

[Click to download full resolution via product page](#)

Caption: A conceptual diagram of a signaling pathway potentially targeted by **5-Bromoquinolin-6-ol** derivatives.

Conclusion

5-Bromoquinolin-6-ol represents a chemical scaffold with significant potential for the development of novel therapeutic agents and functional materials. Although specific data for this isomer is currently limited, this guide provides a foundational understanding based on the well-established chemistry of related compounds. Further research into the synthesis, characterization, and biological evaluation of **5-Bromoquinolin-6-ol** and its derivatives is warranted to fully explore its potential in drug discovery and other scientific disciplines. Researchers are encouraged to use the information and conceptual frameworks presented herein as a starting point for their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [5-Bromoquinolin-6-ol chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180085#5-bromoquinolin-6-ol-chemical-structure-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com